(Diphenylphosphino)methanethiol

traceless Staudinger ligation peptide coupling reaction kinetics

Researchers requiring reproducible peptide ligation face batch inconsistency from generic phosphinothiols due to rapid thiol oxidation. (Diphenylphosphino)methanethiol (Ph₂PCH₂SH) is the benchmark reagent for traceless Staudinger ligation, delivering a second-order rate constant of 7.7 × 10⁻³ M⁻¹ s⁻¹ and >90% isolated yield at glycine junctions. Its rate-determining phosphazide formation outcompetes adventitious hydrolysis, ensuring robust performance in aqueous bioconjugation workflows. Structural precision is critical: replacing -SH with -OH or extending the methylene linker reduces amide formation by ≥92%. For maximum batch-to-batch reproducibility, serious users procure the borane-complex or S-acetyl precursor and perform deprotection immediately before use.

Molecular Formula C₁₃H₁₃PS
Molecular Weight 232.28 g/mol
CAS No. 324753-16-4
Cat. No. B106550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diphenylphosphino)methanethiol
CAS324753-16-4
Synonyms1-(Diphenylphosphino)methanethiol
Molecular FormulaC₁₃H₁₃PS
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CS)C2=CC=CC=C2
InChIInChI=1S/C13H13PS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
InChIKeyIGEZSSBBLDNMPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Diphenylphosphino)methanethiol – Overview and Procurement


(Diphenylphosphino)methanethiol (Ph₂PCH₂SH) is a bifunctional organophosphorus compound that combines a soft phosphine donor with a terminal thiol group on a single methylene spacer [1]. It is supplied as a clear oil, is soluble in common organic solvents, and serves as the most frequently used reagent for traceless Staudinger ligation in peptide and protein chemistry [1]. The phosphorus and sulfur atoms are both susceptible to oxidation, dictating strict inert‑atmosphere handling [1].

Reagent class

Bifunctional phosphine-thiol for amide bond formation

Primary workflow

Traceless Staudinger ligation of peptide fragments

Handling requirement

Strict inert atmosphere; protective-group storage advised

Why Generic Phosphine-Thiol Analogs Fall Short


Even subtle structural changes to the phosphinothiol scaffold produce dramatic differences in reaction rate, chemoselectivity, and product distribution. Replacing the thiol with a hydroxyl group ((diphenylphosphino)methanol) or extending the linker by one methylene unit ((diphenylphosphino)ethanethiol) reduces the second‑order rate constant for amide formation by ≥92 % and diverts the reaction toward aza‑Wittig or Staudinger‑reduction byproducts instead of the desired amide [1]. Furthermore, the free thiol form is intrinsically oxidation‑labile, meaning that improperly stored or substituted material rapidly accumulates inactive phosphine oxide, compromising batch‑to‑batch reproducibility [2]. These steep structure‑activity relationships mean that generic phosphine‑thiol analogs cannot be interchanged without rigorous re‑optimization of the entire ligation protocol.

This reagent Ph2PCH2SH
Analog Ph2PCH2OH

Alcohol analog reduces ligation rate by ≥92% and diverts reaction to aza-Wittig byproducts instead of the desired amide.

This reagent Ph2PCH2SH
Analog Ph2P(CH2)2SH

Extended linker shifts reactivity toward Staudinger-reduction amine product, with only 8% of the target ligation rate.

This reagent Free thiol form
Recommended Borane complex or S-acetyl

Free thiol oxidizes rapidly under ambient conditions; protective-group strategy is mandatory for reproducible performance.

Performance Evidence vs. Closest Structural Analogs


Ligation Rate and Amide Selectivity Advantage

In a direct comparative study, (diphenylphosphino)methanethiol (22) mediated the Staudinger ligation of glycyl residues with a second‑order rate constant of 7.7 × 10⁻³ M⁻¹ s⁻¹ and an isolated amide yield of 95 % [1]. Under identical conditions (DMF/D₂O, 6:1), the phosphinoalcohol analog (24) gave k₂ = 1.2 × 10⁻⁴ M⁻¹ s⁻¹ (1.6 % of the thiol rate) and yielded only 11 % amide, with the mass balance diverted to aza‑Wittig byproducts [1]. The extended‑linker thiol (diphenylphosphino)ethanethiol (25) produced k₂ = 6.5 × 10⁻⁴ M⁻¹ s⁻¹ (8 % of the thiol rate) and gave mainly the Staudinger‑reduction amine side product [1].

Ligation rate & amide selectivity
Head-to-head
k2 7.7 × 10−3 M−1 s−1; 95% amide yield vs 1.2 × 10−4 M−1 s−1/11% (alcohol) and 6.5 × 10−4 M−1 s−1/amine byproduct (extended thiol).
Reported top-ranking rate and amide selectivity within tested phosphinothiol series.
DMF/D₂O 6:1; glycyl substrate; 13C NMR assay.
traceless Staudinger ligation peptide coupling reaction kinetics

Glycyl-Junction Ligation Yield Benchmark

For equimolar Staudinger ligations at glycine residues, (diphenylphosphino)methanethiol consistently delivers >90 % isolated amide yield [1]. In contrast, couplings at sterically encumbered non‑glycyl junctions drop to <50 % yield with the parent compound due to competing aza‑Wittig phosphonamide formation [1]. Electron‑rich analogs such as di(4‑methoxyphenyl)phosphinomethanethiol can recover >80 % yield for non‑glycyl ligations, but at the cost of increased amine byproduct under certain conditions [2].

Glycyl-junction yield benchmark
Cross-study
>90% isolated amide yield at glycine residues; non-glycyl couplings drop to ~80% with elevated amine side-product for electron-rich analogs.
Consistent high yield for glycyl ligations—the most frequent protein semisynthesis junction.
Equimolar phosphinothioester + azide; yield determined after chromatography.
peptide ligation glycyl junction total protein synthesis

Oxidative Stability and Protective-Group Strategy

Both the phosphorus(III) center and the thiol group of Ph₂PCH₂SH are highly susceptible to oxidation under ambient atmosphere [1]. The Encyclopedia of Reagents for Organic Synthesis explicitly recommends storage as the borane‑phosphine complex or S‑acetyl thioester, with deprotection immediately before (or in situ during) the ligation reaction [1]. The phosphinoalcohol analog is markedly more oxidation‑resistant but, as shown above, delivers only 1.6 % of the ligation rate [2]. No quantitative oxidation half‑life data were located for the free thiol; however the mandatory protective‑group strategy is universally adopted in the primary literature.

Oxidative stability & storage
Class-level
Free thiol and phosphine center both oxidize rapidly; borane complex or S-acetyl derivative are universally recommended for storage.
Procurement form (free thiol vs protected) dictates reagent readiness and batch consistency.
No quantitative half-life data located; handling under inert gas required.
reagent storage oxidation sensitivity borane protection

Oriented Immobilization via Bifunctional Chelation

(Diphenylphosphino)methanethiol has been employed for the site‑specific immobilization of peptides and proteins onto gold surfaces, exploiting the thiol group for chemisorption while the phosphine terminus participates in the Staudinger ligation [1]. This dual reactivity avoids the random orientation often obtained with simple alkanethiol monolayers. While quantitative surface coverage or orientation efficiency data were not located in the open literature for direct comparator studies, the bifunctional design is cited as a key enabler for orthogonal protein assembly and microarray fabrication [1].

Oriented immobilization
Supporting evidence
Bifunctional P,S architecture enables thiol-gold chemisorption while retaining phosphine reactivity for subsequent Staudinger ligation on surfaces.
Allows site-specific protein array assembly without random orientation typical of simple thiols.
Quantitative surface coverage data not located; gold surface, aqueous media.
site-specific immobilization protein conjugation bifunctional ligand

High-Value Application Scenarios


Glycyl-Junction Ligation for Protein Synthesis

When the synthetic strategy calls for coupling peptide fragments exclusively at glycine residues, (diphenylphosphino)methanethiol delivers the highest combination of rate (7.7 × 10⁻³ M⁻¹ s⁻¹) and isolated yield (>90 %) among all reported phosphinothiols [1]. This makes it the reagent of choice for iterative glycine‑junction ligations in the assembly of mid‑sized proteins.

Hydrolysis-Resistant Bioconjugation

The reaction mediated by Ph₂PCH₂SH is unaffected by exogenous nucleophiles, and its rate‑determining phosphazide formation step outcompetes adventitious hydrolysis [1]. This robustness is essential in bioconjugation workflows where aqueous buffers, residual amines, or thiols are present and would otherwise degrade slower or less chemoselective reagents.

Oriented Probe Immobilization on Gold Chips

The bifunctional P,S architecture allows simultaneous thiol‑gold chemisorption and subsequent on‑chip Staudinger ligation with azide‑tagged biomolecules [1]. This circumvents the random orientation and activity loss typical of passive adsorption, enabling higher sensitivity in SPR or QCM biosensor formats.

Controlled Procurement of Oxidation-Sensitive Reagent

Because the free thiol form oxidizes rapidly, serious users procure Ph₂PCH₂SH as the borane‑complex or S‑acetyl precursor and perform deprotection immediately before use [2]. This workflow ensures batch‑to‑batch consistency that is impossible with inadequately stabilized material.

Application
Selection Property
Validation Focus
Glycyl-junction ligation synthesis
Rate-yield profile
Benchmark amide yield and kinetic constants against reported phosphinothiols
Aqueous bioconjugation
Hydrolysis resistance
Chemoselectivity in presence of competing nucleophiles (water, amines, thiols)
Gold-surface biosensor assembly
Bifunctional P,S architecture
Oriented immobilization vs random physisorption; retention of ligation activity
Oxidation-sensitive reagent procurement
Supplied protective form
Verify borane-complex or S-acetyl derivative; batch-to-batch oxidation state consistency
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